

## Comparative efficacy of Praliciguat and Vericiguat in heart failure models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Praliciguat |           |
| Cat. No.:            | B610188     | Get Quote |

# A Comparative Analysis of Praliciguat and Vericiguat in Heart Failure

A detailed examination of two soluble guanylate cyclase stimulators, **praliciguat** and vericiguat, in the context of heart failure treatment. This guide synthesizes available preclinical and clinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Heart failure remains a significant global health challenge, necessitating the development of novel therapeutic strategies. One promising avenue of research targets the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway, which is often impaired in heart failure. **Praliciguat** and vericiguat, both oral sGC stimulators, have emerged as potential therapies. This guide provides a comparative overview of their efficacy, mechanism of action, and clinical trial outcomes in heart failure models.

### **Mechanism of Action: A Shared Pathway**

Both **praliciguat** and vericiguat are soluble guanylate cyclase (sGC) stimulators.[1][2] In heart failure, endothelial dysfunction and oxidative stress lead to reduced nitric oxide (NO) bioavailability and impaired sGC activity, resulting in decreased cyclic guanosine monophosphate (cGMP) production.[3][4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction.[4] **Praliciguat** and vericiguat address this by directly stimulating sGC, independent of NO, and also by sensitizing sGC to endogenous NO.[4][6] The



subsequent increase in cGMP is believed to improve myocardial function and vascular tone.[4] [5]



Click to download full resolution via product page

Simplified signaling pathway of sGC stimulators.

### **Comparative Efficacy in Clinical Trials**

Direct head-to-head clinical trials comparing **praliciguat** and vericiguat in heart failure are not available. Therefore, a comparison must be drawn from their individual clinical development programs, which have focused on different patient populations within the heart failure spectrum.







Vericiguat has been extensively studied in patients with heart failure with reduced ejection fraction (HFrEF). The landmark Phase III VICTORIA trial demonstrated that vericiguat, on top of standard of care, resulted in a 10% relative reduction in the primary composite outcome of death from cardiovascular causes or first hospitalization for heart failure in patients with HFrEF who had a recent worsening event.[7] The VICTOR trial, however, did not show a significant benefit in a more stable, ambulatory HFrEF population.[8][9] In patients with heart failure with preserved ejection fraction (HFpEF), the VITALITY-HFpEF and SOCRATES-PRESERVED trials did not demonstrate a significant improvement in the primary endpoints, although some improvement in quality of life was observed in the VITALITY trial.[10][11][12]

**Praliciguat**, on the other hand, was investigated in patients with HFpEF in the Phase II CAPACITY HFpEF trial.[13] This study did not meet its primary endpoint of improved exercise capacity as measured by cardiopulmonary exercise testing (CPET). While the drug was generally well-tolerated, these findings did not support its further development for HFpEF.[13] [14]



| Drug                           | Trial             | Phase               | Patient<br>Population                                  | Primary<br>Endpoint                                      | Outcome                                 | Reference   |
|--------------------------------|-------------------|---------------------|--------------------------------------------------------|----------------------------------------------------------|-----------------------------------------|-------------|
| Vericiguat                     | VICTORIA          | III                 | HFrEF with recent worsening                            | CV death<br>or first HF<br>hospitalizat<br>ion           | Met (10%<br>relative risk<br>reduction) | [7][15][16] |
| VICTOR                         | III               | Ambulatory<br>HFrEF | CV death<br>or first HF<br>hospitalizat<br>ion         | Not Met                                                  | [8][9]                                  |             |
| VITALITY-<br>HFpEF             | IIb               | HFpEF               | Change in KCCQ Physical Limitation Score               | Not Met                                                  | [10][11]                                | -           |
| SOCRATE<br>S-<br>REDUCED       | IIb               | HFrEF               | Change in<br>NT-proBNP                                 | Not Met<br>(dose-<br>dependent<br>reduction<br>observed) | [1][12]                                 | _           |
| SOCRATE<br>S-<br>PRESERV<br>ED | IIb               | HFpEF               | Change in<br>NT-proBNP<br>and left<br>atrial<br>volume | Not Met                                                  | [12]                                    | _           |
| Praliciguat                    | CAPACITY<br>HFpEF | II                  | HFpEF                                                  | Change in peak VO2                                       | Not Met                                 | [13][14]    |

### **Preclinical Data in Heart Failure Models**

Preclinical studies have provided the foundational evidence for the therapeutic potential of both agents. In a Dahl salt-sensitive rat model of cardiorenal failure, **praliciguat** was shown to reduce blood pressure, improve cardiorenal damage, and attenuate markers of inflammation



and fibrosis.[17] Similarly, preclinical research with vericiguat in animal models of hypertension and heart failure demonstrated dose-dependent anti-fibrotic and organ-protective effects.[1]

### **Experimental Protocols**

A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the comparative efficacy.

#### VICTORIA Trial (Vericiguat)

- Study Design: Randomized, placebo-controlled, double-blind, multicenter, event-driven trial.
   [15]
- Participants: Patients with chronic HFrEF (LVEF <45%) who had a recent worsening heart failure event.[7]
- Intervention: Vericiguat (starting at 2.5 mg daily, titrated to a target of 10 mg daily) or placebo, in addition to standard of care.[15]
- Primary Outcome: Time to first event of the composite of cardiovascular death or heart failure hospitalization.[15]

#### CAPACITY HFPEF Trial (Praliciguat)

- Study Design: Randomized, placebo-controlled, double-blind, phase 2 trial.[13]
- Participants: Patients with HFpEF (LVEF ≥40%) and impaired exercise capacity.[13]
- Intervention: Praliciguat 40 mg once daily or placebo for 12 weeks.[13][14]
- Primary Outcome: Change from baseline in peak rate of oxygen consumption (peak VO2) as measured by cardiopulmonary exercise testing (CPET).[13][14]





Click to download full resolution via product page

High-level experimental workflows for key clinical trials.

### **Safety and Tolerability**

Both **praliciguat** and vericiguat have demonstrated acceptable safety profiles in clinical trials. The most common adverse events associated with both drugs are related to their vasodilatory effects and include hypotension, syncope, and headache.[10][13] Anemia has also been reported as a potential adverse event with vericiguat.[4]

| Adverse Event | Praliciguat<br>(CAPACITY HFpEF) | Vericiguat<br>(VICTORIA)  | Reference |  |
|---------------|---------------------------------|---------------------------|-----------|--|
| Hypotension   | 8.8% (vs 0% placebo)            | 9.1% (vs 7.9%<br>placebo) | [12][13]  |  |
| Syncope       | Not reported as common          | 4.0% (vs 3.5%<br>placebo) | [12]      |  |
| Dizziness     | 9.9% (vs 1.1%<br>placebo)       | Not reported as common    | [13]      |  |
| Headache      | 11% (vs 6.7%<br>placebo)        | Not reported as common    | [13]      |  |
| Anemia        | Not reported as common          | 7.6% (vs 5.7%<br>placebo) | [4]       |  |



### Conclusion

Praliciguat and vericiguat are both sGC stimulators that target a key pathophysiological pathway in heart failure. Based on the available evidence, vericiguat has demonstrated a modest but significant clinical benefit in a specific high-risk population of patients with HFrEF. In contrast, the clinical development of praliciguat for HFpEF was halted due to a lack of efficacy in a Phase 2 trial. The differing outcomes are likely influenced by the distinct patient populations studied (HFrEF vs. HFpEF) and potentially subtle differences in the pharmacological properties of the two compounds. Further research, including potential head-to-head trials, would be necessary to definitively establish the comparative efficacy and optimal patient populations for these sGC stimulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ijsr.net [ijsr.net]
- 2. aaushi.info [aaushi.info]
- 3. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecvc.ca [thecvc.ca]
- 5. What is the mechanism of Vericiguat? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vericiguat Global Study in Participants with Chronic Heart Failure: Design of the VICTOR trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vericiguat did not meet its primary endpoint but lowered the risk of cardiovascular death in patients with heart failure [escardio.org]
- 10. mdpi.com [mdpi.com]



- 11. Soluble Guanylate Cyclase Stimulators in Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vericiguat in Heart Failure: Characteristics, Scientific Evidence and Potential Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Praliciguat on Peak Rate of Oxygen Consumption in Patients With Heart Failure With Preserved Ejection Fraction: The CAPACITY HFpEF Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Vericiguat Global Study in Subjects With Heart Failure With Reduced Ejection Fraction -American College of Cardiology [acc.org]
- 17. Soluble guanylate cyclase stimulator praliciguat attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative efficacy of Praliciguat and Vericiguat in heart failure models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610188#comparative-efficacy-of-praliciguat-and-vericiguat-in-heart-failure-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com